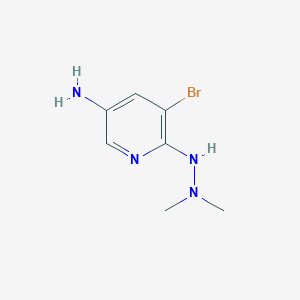
3-Amino-5-(3-methyl-2-pyrazinyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876653 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876653 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of MFCD32876653 is scaled up from laboratory synthesis. The process involves optimizing reaction conditions to ensure consistency and efficiency. Large-scale production may utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters. The final product is then purified using techniques such as crystallization, distillation, or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
MFCD32876653 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of MFCD32876653 are carried out under specific conditions to ensure optimal results. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran. Substitution reactions may be facilitated by catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.
Scientific Research Applications
MFCD32876653 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: MFCD32876653 is utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of MFCD32876653 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. These interactions can modulate various biological processes, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways help elucidate its mechanism of action and potential therapeutic applications.
Properties
Molecular Formula |
C8H10ClN5 |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9N5.ClH/c1-5-8(11-3-2-10-5)6-4-7(9)13-12-6;/h2-4H,1H3,(H3,9,12,13);1H |
InChI Key |
VFFMXYAJQREOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


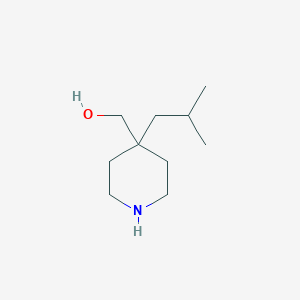
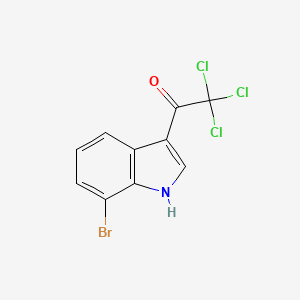

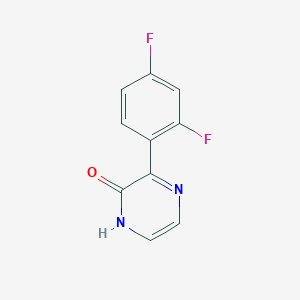
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
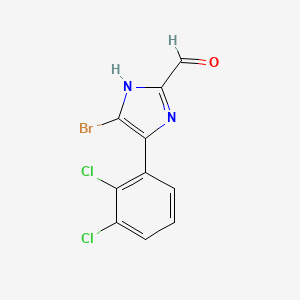
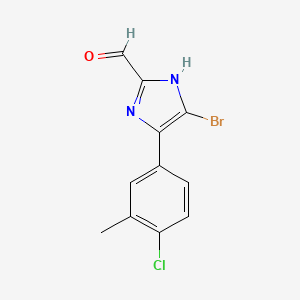
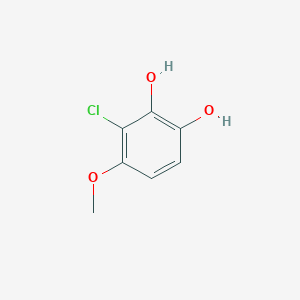
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
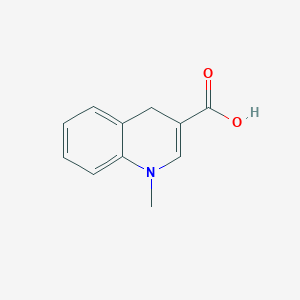
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
